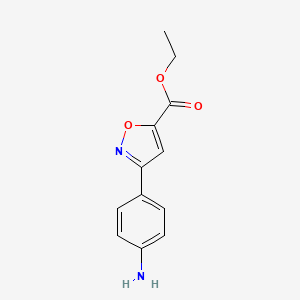

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O3 It is an isoxazole derivative, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate typically involves the reaction of 4-aminobenzonitrile with ethyl 2-bromo-2-(bromomethyl)propanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Key Precursors and Reaction Pathways

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is synthesized via the condensation of hydroxylamine hydrochloride with a diketone precursor, such as ethyl 2,4-dioxo-4-phenylbutanoate, under reflux conditions in ethanol . The reaction mechanism involves the formation of an intermediate nitroso compound, which undergoes cyclization to yield the isoxazole ring .

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Hydroxylamine HCl | Ethanol, 353 K, 12 h | 76.9% |

| Sodium ethoxide | Anhydrous conditions, low temp | 93% |

Structural Confirmation

The compound’s structure is confirmed by spectroscopic analysis (NMR, IR) and crystallography. The phenyl and isoxazole rings exhibit near-coplanarity (dihedral angle: 0.5°), with the ester group in an extended conformation .

Hydrolysis

The ester group undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions (e.g., NaOH in water) . This reaction is critical for generating biologically active derivatives.

Reaction Scheme:

Ruthenium-Catalyzed Rearrangements

Under RuCl₂(p-cymene)₂ catalysis, the compound undergoes non-decarboxylative rearrangement to pyrazole-4-carboxylic acids. This transformation involves oxidative addition and ring opening, yielding products in 49–71% isolated yields .

Key Reaction Parameters:

-

Catalyst: RuCl₂(p-cymene)₂ (5–10 mol%)

-

Solvent: DMSO or MeCN

-

Temperature: 70–120 °C

Reduction Reactions

Palladium-catalyzed hydrogenation selectively reduces the methyleneisoxazole group, avoiding ring opening. This reaction is faster than isoxazole ring hydrogenolysis .

Cross-Coupling and Functionalization

The amino group on the phenyl ring enables further functionalization via nucleophilic substitutions or Pd-catalyzed cross-couplings, expanding its utility in medicinal chemistry .

Crystallographic Data

The compound crystallizes in a planar arrangement, with hydrogen bonds linking molecules in a layered structure .

| Property | Value |

|---|---|

| Dihedral angle (phenyl/isoxazole) | 0.5° |

| Ester group conformation | Extended |

| Hydrogen bonding (N–H···O) | 2.01–2.15 Å |

Reactivity Modifiers

The amino group enhances nucleophilicity, while the isoxazole ring contributes to π–π interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have shown that isoxazole derivatives exhibit promising anticancer properties. Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .

1.2 Neuroprotective Effects

Research has indicated that isoxazole derivatives can possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. A derivative similar to this compound has shown the ability to protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's and Parkinson's .

1.3 Anti-inflammatory Properties

this compound has also been studied for its anti-inflammatory effects. Compounds in this class have been noted to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

2.1 Photochromic Materials

Isoxazole derivatives are being explored for use in photochromic materials, which change color upon exposure to light. This compound's structural properties may allow it to function effectively in this capacity, potentially leading to applications in smart windows and optical devices .

2.2 Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it a candidate for use in OLED technology. Its ability to emit light when an electric current passes through it can be harnessed for display technologies, providing a pathway for further research into efficient organic materials for electronics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further drug development.

Case Study 2: Neuroprotection

In another investigation, researchers tested the neuroprotective effects of similar isoxazole compounds on neuronal cultures exposed to oxidative stress. The findings revealed significant protection against cell death, supporting the hypothesis that modifications at the amino position enhance neuroprotective activity.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

- Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate

- Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate

Uniqueness

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, structural characteristics, and relevant research findings.

Structural Overview

This compound features a unique isoxazole ring that contributes to its biological properties. The molecular structure consists of three nearly flat units: the phenyl ring, the isoxazole ring, and the ester group. The coplanarity of these units enhances intermolecular interactions, which are crucial for its biological activity .

Biological Activities

The compound exhibits a variety of biological activities, including:

- Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of isoxazole can significantly inhibit the growth of various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective cytotoxicity .

- Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation-related symptoms .

- Anticonvulsant and Neuroprotective Effects : Some studies suggest that isoxazole derivatives can act as NMDA receptor antagonists, providing neuroprotective effects and potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies have revealed the binding modes of this compound with various biological targets, suggesting mechanisms through which it exerts its anticancer effects. These studies highlight its ability to interact with key enzymes involved in cancer progression .

- Comparative Analysis : A comparative study with other isoxazole derivatives indicated that this compound possesses superior activity against certain cancer cell lines compared to structurally similar compounds, emphasizing its unique efficacy .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPNCATSZRUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695999 | |

| Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908802-68-6 | |

| Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.